Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-
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Overview
Description
Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- is an organic compound with a complex structure It is a derivative of cyclohexanone, where the hydrogen atoms at the 2 and 6 positions are replaced by (3-chlorophenyl)methylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- typically involves the reaction of cyclohexanone with 3-chlorobenzaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a six-membered ring.
2,6-Dibenzylidenecyclohexanone: Similar structure but with benzylidene groups instead of chlorophenyl groups.
2,6-Dimethylcyclohexanone: A derivative with methyl groups at the 2 and 6 positions.
Uniqueness
Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]- is unique due to the presence of the (3-chlorophenyl)methylene groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
138197-91-8 |
---|---|
Molecular Formula |
C20H16Cl2O |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
2,6-bis[(3-chlorophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H16Cl2O/c21-18-8-1-4-14(12-18)10-16-6-3-7-17(20(16)23)11-15-5-2-9-19(22)13-15/h1-2,4-5,8-13H,3,6-7H2 |
InChI Key |
YLYVKSBWJVLOJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC(=CC=C2)Cl)C(=O)C(=CC3=CC(=CC=C3)Cl)C1 |
Origin of Product |
United States |
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